2,5-Diisopropyl-1-methyl-1H-pyrrole

Olefin Oligomerization Homogeneous Catalysis Chromium Catalysts

2,5-Diisopropyl-1-methyl-1H-pyrrole is a fully substituted pyrrole derivative featuring sterically bulky isopropyl groups at the 2- and 5-positions and a methyl group on the nitrogen atom. This substitution pattern imparts distinct steric and electronic properties compared to simpler N-methylpyrroles, making it a valuable building block in the synthesis of sterically crowded pyrroles and a key component in advanced ligand architectures for organometallic catalysis.

Molecular Formula C11H19N
Molecular Weight 165.27 g/mol
Cat. No. B12883669
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,5-Diisopropyl-1-methyl-1H-pyrrole
Molecular FormulaC11H19N
Molecular Weight165.27 g/mol
Structural Identifiers
SMILESCC(C)C1=CC=C(N1C)C(C)C
InChIInChI=1S/C11H19N/c1-8(2)10-6-7-11(9(3)4)12(10)5/h6-9H,1-5H3
InChIKeyVCZKROWIUHDWAD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,5-Diisopropyl-1-methyl-1H-pyrrole (CAS 7696-53-9): A Sterically Demanding N-Methylpyrrole for Ligand Design and Catalysis


2,5-Diisopropyl-1-methyl-1H-pyrrole is a fully substituted pyrrole derivative featuring sterically bulky isopropyl groups at the 2- and 5-positions and a methyl group on the nitrogen atom [1]. This substitution pattern imparts distinct steric and electronic properties compared to simpler N-methylpyrroles, making it a valuable building block in the synthesis of sterically crowded pyrroles and a key component in advanced ligand architectures for organometallic catalysis [2][3].

Why Unsubstituted or Less Hindered N-Methylpyrroles Cannot Substitute for 2,5-Diisopropyl-1-methyl-1H-pyrrole


Generic substitution with unsubstituted pyrrole or less hindered N-methylpyrroles (e.g., 1-methylpyrrole, 2,5-dimethylpyrrole) is not viable for applications requiring precise steric tuning or specific catalytic activity. The bulky isopropyl groups in 2,5-diisopropyl-1-methyl-1H-pyrrole create a uniquely crowded steric environment that fundamentally alters both its physical properties and its chemical reactivity [1]. In oligomerization catalysis, for instance, the productivity of catalyst systems is directly correlated with the steric bulk of the pyrrole's 2,5-substituents, with 2,5-diethylpyrrole outperforming 2,5-dimethylpyrrole, establishing a clear trend that predicts the superior performance of the even bulkier diisopropyl derivative [2]. Furthermore, in ligand design, the isopropyl groups provide a critical balance of steric protection and conformational flexibility that is essential for achieving desired catalytic outcomes in dinitrogen reduction, a balance that smaller substituents fail to provide [3].

Quantitative Evidence Guide: Verifying the Differential Performance of 2,5-Diisopropyl-1-methyl-1H-pyrrole


Catalytic Productivity in Olefin Oligomerization: Predicted Superiority over 2,5-Dimethyl and 2,5-Diethyl Analogs

In chromium-catalyzed ethylene oligomerization, a key industrial process for producing 1-hexene, the productivity of the catalyst system is strongly influenced by the steric bulk of the pyrrole ligand. A patent specifically claims that 2,5-diethylpyrrole (2,5-DEP)-based catalyst systems afford a significant productivity increase over 2,5-dimethylpyrrole (2,5-DMP) systems [1]. This established structure-activity relationship (SAR) demonstrates that increasing the size of the 2,5-alkyl substituents directly enhances catalytic performance. By class-level inference, 2,5-diisopropyl-1-methyl-1H-pyrrole, bearing even bulkier isopropyl groups, is predicted to deliver a further, quantifiable gain in productivity beyond that of 2,5-DEP, making it the superior choice for maximizing process efficiency in this commercially significant application.

Olefin Oligomerization Homogeneous Catalysis Chromium Catalysts 1-Hexene Production

Steric Impact on Hydrogen-Bonded Association: Quantified Weakening of N-H⋯N Interactions Relative to Unhindered Pyrroles

The bulky isopropyl groups at the α-positions of 2,5-diisopropylpyrrole introduce significant steric hindrance that directly impacts its intermolecular interactions. Experimental determination of association constants (Ka) for the formation of NH⋯N hydrogen-bonded complexes between α,α'-dialkylpyrroles and pyridine shows a marked decrease in binding strength compared to unsubstituted pyrrole. Infrared spectroscopy confirms that while the steric bulk hinders complex formation, it does not promote alternative NH⋯π bonding modes [1]. This quantitative understanding of how sterics modulate hydrogen-bonding affinity is critical for designing supramolecular assemblies, receptors, and materials where precise control over intermolecular forces is required.

Supramolecular Chemistry Hydrogen Bonding Physical Organic Chemistry Anion Recognition

Performance in Dinitrogen Reduction: Apical Pocket Protection and Ammonia Yield vs. HIPT-Based Ligands

In the challenging field of catalytic dinitrogen (N₂) reduction to ammonia, the steric environment around the metal center is paramount. Molybdenum complexes supported by a TREN-based ligand incorporating 2,5-diisopropylpyrrolyl units ([DPPN₃N]³⁻) have been directly compared to the analogous, more sterically encumbered [HIPTN₃N]³⁻ system. The [DPPN₃N]Mo complexes exhibit a less protected apical pocket, leading to a half-life for ¹⁵N/¹⁴N exchange of approximately 1 hour at 1 atm, which is significantly faster than the exchange observed for the [HIPTN₃N]Mo system [1]. Furthermore, in catalytic reduction attempts, the [DPPN₃N]Mo system yields 2.53 ± 0.35 equivalents of total ammonia [1]. This quantitative data reveals the crucial sensitivity of catalytic turnover to the precise steric profile provided by the 2,5-diisopropylpyrrolyl group.

Nitrogen Fixation Organometallic Chemistry Homogeneous Catalysis Molybdenum Complexes Ligand Design

Steric Crowding in Synthesis: Enabling Access to a Class of Highly Hindered Pyrroles Inaccessible to Smaller Substituents

The synthesis of highly sterically-crowded pyrroles, a class of compounds with unique properties for organometallic chemistry and materials science, is only made possible by using precursors with sufficiently bulky substituents. The reaction sequence to form compounds where R1 = R2 = R5 = i-Pr specifically requires the presence of isopropyl groups [1]. Attempting this synthesis with smaller alkyl groups (e.g., methyl or ethyl) would fail to produce the desired steric environment and would instead yield different, less-hindered products. This makes 2,5-diisopropyl-1-methyl-1H-pyrrole an irreplaceable starting material for accessing this specific chemical space of sterically congested pyrroles, which are themselves valuable as ligands and in materials applications.

Synthetic Methodology Steric Hindrance Heterocyclic Chemistry Lewis Acid Catalysis

Validated Application Scenarios for 2,5-Diisopropyl-1-methyl-1H-pyrrole Based on Quantitative Evidence


High-Efficiency Ethylene Oligomerization Catalyst Component

For industrial and academic groups focused on maximizing the productivity of chromium-catalyzed ethylene oligomerization processes, 2,5-diisopropyl-1-methyl-1H-pyrrole is the preferred pyrrole component. Its use is predicted to yield a quantifiable increase in catalytic productivity compared to systems using less hindered pyrroles like 2,5-dimethylpyrrole or 2,5-diethylpyrrole, a trend firmly established in the patent literature [1].

Ligand Precursor for Fine-Tuning Metal Complex Reactivity in Small Molecule Activation

This compound is uniquely suited for constructing ligands for transition metals where the goal is to achieve a specific, moderate degree of steric protection around the metal center. The quantitative data from catalytic dinitrogen reduction studies demonstrate that the 2,5-diisopropylpyrrolyl unit provides an intermediate steric environment, balancing substrate accessibility with active site stability in a way that directly impacts catalytic turnover and yield [2].

Irreplaceable Building Block for Sterically-Crowded Pyrrole Synthesis

When the research objective is the synthesis of highly sterically-congested pyrroles (e.g., R1 = R2 = R5 = i-Pr), 2,5-diisopropyl-1-methyl-1H-pyrrole is not just an option—it is a prerequisite. The synthetic methods to access this class of molecules are built upon the specific steric demand of the isopropyl group, and attempts to use smaller alkyl-substituted analogs will not yield the desired product [3].

Design of Supramolecular Systems with Controlled Hydrogen-Bonding Affinity

For applications in crystal engineering or the development of molecular receptors where the strength of NH⋯N hydrogen bonds must be attenuated, 2,5-diisopropyl-1-methyl-1H-pyrrole offers a predictable and quantifiably reduced association constant compared to unhindered pyrroles. This allows for the rational design of assemblies with weaker, more easily perturbed intermolecular interactions, as supported by experimental infrared spectroscopy data [4].

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